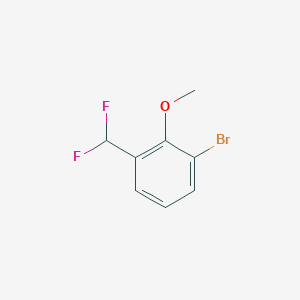

2-Bromo-6-(difluoromethyl)anisole

Description

Significance of Halogenated and Fluorinated Aromatic Motifs in Advanced Organic Synthesis

Halogenated organic compounds, particularly those containing fluorine, are of paramount importance in numerous fields, including pharmaceuticals, agrochemicals, and materials science. qmul.ac.uk The introduction of fluorine into an organic molecule can dramatically alter its properties. qmul.ac.uk The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound. researchgate.netjst.go.jp

Fluorinated groups can fine-tune a molecule's lipophilicity, bioavailability, and binding affinity to biological targets. acs.org The difluoromethyl (-CF₂H) group, in particular, has garnered significant attention. qmul.ac.uk It is often considered a bioisostere—a substituent with similar physical or chemical properties—for functional groups like alcohols, thiols, or amines. rsc.org A key feature of the -CF₂H group is its ability to act as a hydrogen bond donor, a rare characteristic among polyfluorinated motifs, which can lead to improved interactions with biological receptors. rsc.orgresearchgate.net This unique combination of metabolic stability, moderate lipophilicity adjustment, and hydrogen-bonding capability makes the difluoromethyl group a valuable tool in drug design and the development of new pesticides. acs.orgresearchgate.net

Contextualization of 2-Bromo-6-(difluoromethyl)anisole within Aryl Ether Chemistry

This compound is a derivative of anisole (B1667542), which is the simplest aromatic ether. Aryl ethers are a class of compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. The ether linkage is generally stable, making aryl ethers common structural motifs in natural products and pharmaceuticals. In synthetic chemistry, the methoxy (B1213986) group of an anisole often functions as a protecting group for a more reactive phenolic hydroxyl group. acs.org

Recent advancements have focused on developing mild and selective methods for the dealkylation of aryl alkyl ethers to liberate the corresponding phenols when needed. acs.org For instance, photoredox catalysis has been employed for C-O bond fragmentation under sustainable conditions. acs.org The reactivity of the anisole ring in this compound is influenced by its substituents. The methoxy group is an activating, ortho-para directing group, while the bromine and the electron-withdrawing difluoromethyl group are deactivating. The unique substitution pattern of this compound—with substituents at positions 2 and 6 flanking the methoxy group—creates steric and electronic effects that can be exploited for selective transformations at other positions on the ring or in reactions involving the existing functional groups. Studies on related fluoroanisoles show that the degree and position of fluorination significantly impact the compound's conformational preferences and physicochemical properties. researchgate.net

Historical Development and Evolution of Related Aryl Bromide and Fluorinated Compound Research

The study of the functional groups present in this compound is built upon long histories of chemical research.

Fluorinated Compound Research: The field of organofluorine chemistry predates the isolation of elemental fluorine itself. researchgate.netnih.gov Early milestones include the synthesis of fluoromethane (B1203902) in 1835 and benzoyl fluoride (B91410) in 1862. nih.govwikipedia.org However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made early fluorination reactions hazardous and difficult to control. nih.govnumberanalytics.com The mid-20th century saw significant progress, spurred by wartime research and the subsequent commercialization of fluorinated materials like Teflon. researchgate.netnih.gov This era also saw the development of more manageable fluorinating agents and techniques, such as electrochemical fluorination and the Swarts reaction, which uses antimony fluorides for halogen exchange. numberanalytics.com More recently, research has focused on developing highly selective and mild methods for introducing fluorine and fluoroalkyl groups, including the difluoromethyl group, into complex molecules, driven by the needs of the pharmaceutical and agrochemical industries. qmul.ac.uk

Aryl Bromide Research: The utility of aryl bromides as synthetic precursors is intrinsically linked to the development of cross-coupling reactions. Early examples of metal-mediated aryl-aryl bond formation, like the Ullmann reaction (first reported in 1901), required harsh conditions and stoichiometric amounts of copper. acs.orgacs.org A revolutionary shift occurred in the latter half of the 20th century with the discovery of palladium- and nickel-catalyzed cross-coupling reactions, an achievement recognized with the 2010 Nobel Prize in Chemistry. acs.orgacs.org These reactions, including the Suzuki, Heck, and Negishi couplings, initially relied heavily on the greater reactivity of aryl iodides and bromides compared to chlorides. acs.orgacs.org Continuous innovation has led to the development of sophisticated ligands and catalyst systems that expand the scope and efficiency of these transformations, allowing for C-C, C-N, and C-O bond formation under increasingly mild conditions. sigmaaldrich.com Modern research continues to push the boundaries, employing techniques like Ni/photoredox catalysis to couple aryl bromides with novel partners. nih.gov

| Timeline of Key Developments |

| 1835 |

| 1886 |

| Early 1900s |

| Mid-1900s |

| 1970s |

| 2000s-Present |

Overview of Key Research Trajectories and Academic Relevance for the Compound

While direct research on this compound is not extensively published, its structure points to clear research trajectories and academic relevance as a specialized chemical building block. Its value lies in the orthogonal reactivity of its functional groups, allowing for a programmed approach to the synthesis of more complex molecules.

Key Research Trajectories:

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions. Researchers can use this site to introduce a wide variety of substituents. For example, Suzuki or Stille couplings could form new carbon-carbon bonds, while Buchwald-Hartwig amination could form carbon-nitrogen bonds, building molecular complexity from the anisole core. nih.govgelest.com

Late-Stage Functionalization: The difluoromethyl group is a highly sought-after motif in medicinal chemistry. acs.orgrsc.org This compound could be used in syntheses where the -CF₂H group is carried through several steps to be part of a final, biologically active target. Its unique properties—acting as a lipophilic hydrogen-bond donor—are of great interest for optimizing drug candidates. rsc.orgresearchgate.net

Synthesis of Novel Ligands and Materials: The specific substitution pattern and electronic properties could make derivatives of this compound interesting as ligands for metal catalysts or as monomers for specialty polymers. georgiasouthern.edugeorgiasouthern.edu

The academic relevance of this compound lies in its potential to accelerate the discovery of new molecules with tailored properties. It provides a pre-functionalized scaffold that combines three key chemical features in one package. Synthetic chemists can leverage this to more efficiently access novel compounds for screening in drug discovery, agrochemical development, and materials science, bypassing the need to install each functional group individually. qmul.ac.ukacs.org

| Potential Applications of Functional Groups | | :--- | :--- | | Aryl Bromide (-Br) | Site for Pd/Ni-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) to build molecular complexity. nih.gov | | Difluoromethyl (-CF₂H) | Incorporated into bioactive molecules to enhance metabolic stability, act as a hydrogen-bond donor, and modulate lipophilicity. acs.orgrsc.org | | Anisole (-OCH₃) | Provides a stable aryl ether core or acts as a protected phenol (B47542) for later-stage deprotection and functionalization. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTSSOUZCUPXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Difluoromethyl Anisole

Regioselective Bromination Strategies of Difluoromethyl-Substituted Anisoles

The synthesis of 2-Bromo-6-(difluoromethyl)anisole can be approached by the direct bromination of a difluoromethyl-substituted anisole (B1667542) precursor. The methoxy (B1213986) group (-OCH3) is an ortho-, para-directing activator, while the difluoromethyl group (-CF2H) is a deactivating, meta-directing group. The regiochemical outcome of electrophilic aromatic bromination is therefore dependent on the interplay of these electronic effects.

In the case of anisole itself, electrophilic bromination with reagents like N-bromosuccinimide (NBS) in acetonitrile (B52724) typically yields the para-substituted product, 1-bromo-4-methoxybenzene, with high selectivity. nih.gov If the para-position is blocked, bromination occurs at the ortho position. nih.gov For a substrate like 2-(difluoromethyl)anisole, the activating methoxy group would direct bromination to the ortho and para positions (C6 and C4), while the deactivating difluoromethyl group would direct to the meta positions (C3 and C5). The powerful activating effect of the methoxy group generally dominates, leading to bromination at the positions ortho or para to it. Therefore, achieving bromination specifically at the C6 position to form this compound requires careful selection of brominating agents and reaction conditions to control the regioselectivity.

One common method for the bromination of activated aromatic rings is the use of bromine in a suitable solvent like chloroform (B151607). For instance, the bromination of 2-fluoroanisole (B128887) with bromine in chloroform has been shown to produce 2-fluoro-4-bromoanisole in high yield. A similar strategy could potentially be adapted for difluoromethyl-substituted anisoles.

| Reactant | Reagent | Solvent | Product | Yield |

| 2-Fluoroanisole | Bromine | Chloroform | 2-Fluoro-4-bromoanisole | 91% |

Table 1: Example of Bromination of a Substituted Anisole.

Introduction of the Difluoromethyl Moiety onto Bromoanisole Scaffolds

An alternative and often more controlled approach to the synthesis of this compound involves the introduction of the difluoromethyl group onto a pre-existing bromoanisole framework. This can be accomplished through various difluoromethylation strategies, including nucleophilic, electrophilic, and radical-mediated methods.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophilic substrate. In the context of synthesizing this compound, a suitable precursor would be an anisole derivative with a bromine at the 2-position and a leaving group (such as another halogen, e.g., iodine) at the 6-position.

One notable method for nucleophilic difluoromethylation utilizes (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) in the presence of triphenylphosphine. nih.gov This combination generates a difluorinated phosphorus ylide (Ph3P=CF2) under mild conditions, which can then react with electrophiles. nih.gov The efficiency of this reaction is often enhanced by the activation of the substrate by a silylium (B1239981) species formed during the ylide generation. nih.gov

Another approach involves the use of a stable and isolable difluoromethyl zinc reagent, which can be prepared from ICF2H and diethyl zinc. This reagent, in combination with a nickel catalyst, has been shown to effectively difluoromethylate aryl iodides, bromides, and triflates at room temperature. acs.org

Electrophilic Difluoromethylation Protocols

Electrophilic difluoromethylation introduces a "CF2H+" synthon to a nucleophilic aromatic ring. While direct electrophilic difluoromethylation of an aromatic C-H bond is challenging, several reagents have been developed for this purpose. These reagents often feature a difluoromethyl group attached to a highly electrophilic center.

One such class of reagents includes S-(difluoromethyl)diarylsulfonium salts. nih.gov While these have shown good reactivity with heteroatom nucleophiles, their application to carbon nucleophiles has been more limited. nih.gov Another approach employs N-Tosyl-S-difluoromethyl-S-phenylsulfoximine as a difluorocarbene precursor, which has demonstrated the ability to difluoromethylate a range of nucleophiles, including some carbon-based ones. nih.gov

More recently, a bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagent has been developed that allows for the functionalization of various compounds under mild, transition-metal-free conditions. nih.govrsc.org This reagent has been successfully applied to the C-H electrophilic (phenylsulfonyl)difluoromethylation of hetero- and arenes. nih.govrsc.org The PhSO2CF2-containing products can subsequently be transformed into the desired difluoromethylated compounds. epa.gov

| Reagent Type | Example Reagent | Substrate Type |

| Sulfonium Salt | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Heteroatom nucleophiles |

| Sulfoximine (B86345) | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Heteroatom and some carbon nucleophiles |

| Phenylsulfonyl Source | [Newly designed electrophilic (phenylsulfonyl)difluoromethylating reagent] | (Hetero)arenes |

Table 2: Examples of Electrophilic Difluoromethylating Reagents.

Radical-Mediated Difluoromethylation Methodologies

Radical difluoromethylation has emerged as a powerful tool for the introduction of the CF2H group, offering mild reaction conditions and broad functional group tolerance. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic substrate.

Visible-light photoredox catalysis has become a prominent strategy for generating radical species under mild conditions. rsc.org In this context, a photocatalyst, upon excitation by visible light, can facilitate the single-electron transfer process required to generate the difluoromethyl radical from a suitable precursor. cas.cn Both transition-metal-based (e.g., iridium or ruthenium complexes) and organic dye photocatalysts can be employed. rsc.orgcas.cn

For instance, the use of an iridium photocatalyst in conjunction with a nickel catalyst has been shown to mediate the trifluoromethylthiolation of aryl iodides, a process that likely proceeds through a radical mechanism. nih.govchemrxiv.org Similar principles can be applied to difluoromethylation. A direct C(sp3)–H difluoromethylation has been achieved using an organic photocatalyst, demonstrating a radical-radical cross-coupling mechanism. rsc.org The hydroaryldifluoromethylation of alkenes with α,α-difluoroarylacetic acids has also been developed under photoredox catalysis. acs.org

While photoredox catalysis often employs transition metals, there is a growing interest in developing completely transition-metal-free radical difluoromethylation methods. dntb.gov.uarsc.org These approaches offer advantages in terms of cost and potential for reduced metal contamination in the final product.

An operationally simple and scalable protocol for the radical trifluoro- and difluoromethylation of N,N-dialkylhydrazones has been developed using sodium tri- and difluoromethanesulfinates as the radical precursors under transition-metal-free conditions. dntb.gov.uarsc.org These reactions are performed at ambient temperature and provide the desired products in satisfactory yields. rsc.org Another transition-metal-free method utilizes readily available ethyl bromodifluoroacetate as the fluorine source for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones. researchgate.net

| Method | Radical Precursor | Catalyst/Conditions |

| Photoredox Catalysis | HCF2SO2Cl | fac-Ir(ppy)3, visible light |

| Transition-Metal-Free | Sodium difluoromethanesulfinate | Ambient temperature |

| Transition-Metal-Free | Ethyl bromodifluoroacetate | - |

Table 3: Examples of Radical Difluoromethylation Methodologies.

Synthesis via Aryl Ether Formation from Halogenated and Difluoromethylated Phenols

The formation of aryl ethers from phenols is a fundamental transformation in organic synthesis. In the context of this compound, this approach involves the reaction of a suitably substituted phenol (B47542) with a difluoromethylating agent.

One notable method involves the reaction of various phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.govresearchgate.net This reaction proceeds under mild conditions and is compatible with a range of substituted phenols, offering moderate to good yields. nih.govresearchgate.net The process is advantageous as it avoids the use of expensive transition-metal catalysts or highly toxic reagents. nih.govresearchgate.net The reaction is believed to proceed via the addition of a phenoxide to the electrophilic gem-difluoromethylene carbon of an intermediate formed from halothane. researchgate.net

Another versatile approach is the difluoromethylation of phenols using difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent. nih.govberkeley.edu This method is characterized by its rapid reaction times, often completing within minutes at room temperature, and its broad substrate scope with excellent functional group tolerance. nih.govberkeley.edu The reaction is thought to proceed through the formation of difluorocarbene, which then reacts with the phenol or phenoxide. nih.gov

Sodium chlorodifluoroacetate is another effective and relatively non-toxic source for generating difluorocarbene for the synthesis of aryl difluoromethyl ethers from phenols. orgsyn.org This method provides a straightforward and efficient pathway to the desired products. orgsyn.org

Below is a table summarizing the key aspects of these aryl ether formation methods.

| Difluoromethylating Agent | Key Features | Reaction Conditions | Advantages |

| Halothane | Forms aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | Mild conditions | No need for expensive catalysts or highly toxic reagents nih.govresearchgate.net |

| Difluoromethyltriflate (HCF₂OTf) | Rapid and versatile | Room temperature, minutes | Non-ozone-depleting, broad scope, high functional group tolerance nih.govberkeley.edu |

| Sodium Chlorodifluoroacetate | Generates difluorocarbene | Not specified | Readily available, relatively non-toxic orgsyn.org |

Multi-Step Synthesis Pathways from Readily Available Precursors

Multi-step syntheses allow for the construction of complex molecules like this compound from simpler, more readily available starting materials. These pathways often involve a sequence of reactions to introduce the necessary functional groups onto the aromatic ring.

One potential multi-step strategy could involve the initial synthesis of a difluoromethylated aniline (B41778) derivative. For instance, N,N-diformylanilines can be converted to N,N-bis(dichloromethyl)anilines, which are then fluorinated to yield N,N-bis(difluoromethyl)anilines. researchgate.net While not a direct synthesis of the target molecule, this illustrates a pathway to introduce the difluoromethyl group, which could then be followed by other transformations.

Another approach could involve the conversion of aryl boronic acids to aryl difluoromethyl ethers. This can be achieved in a one-pot, two-step sequence where the aryl boronic acid is first oxidized to the corresponding phenol in situ, followed by difluoromethylation. nih.gov This method demonstrates tolerance for various functional groups, including ketones, aldehydes, and amides. nih.gov

A three-step sequence can even convert arenes to 3,5-disubstituted aryl difluoromethyl ethers, highlighting the versatility of multi-step approaches. nih.gov Additionally, continuous-flow processes have been developed for the multi-step synthesis of related heterocyclic compounds, suggesting the potential for applying such technologies to the synthesis of this compound for improved efficiency and scalability. nih.gov

The following table outlines a conceptual multi-step pathway from an aryl boronic acid.

| Step | Transformation | Reagents | Key Features |

| 1 | Oxidation | Aqueous H₂O₂ | Forms phenol in-situ |

| 2 | Difluoromethylation | KOH, HCF₂OTf | One-pot with the first step, tolerant of various functional groups nih.gov |

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Functional Group Compatibility

The choice of synthetic method for this compound depends on several factors, including efficiency, control over regiochemistry, and tolerance of other functional groups.

Synthetic Efficiency: Methods utilizing difluoromethyltriflate (HCF₂OTf) are highly efficient, with reactions often completing in minutes at room temperature in high yields. nih.gov The use of sodium chlorodifluoroacetate also offers good yields. orgsyn.org The efficiency of the halothane method is described as moderate to good. nih.govresearchgate.net Continuous-flow processes, as demonstrated for other multistep syntheses, have the potential to offer high throughput and efficiency. nih.gov

Regioselectivity: In syntheses starting from pre-functionalized phenols, the regiochemistry is predetermined by the starting material. However, when multiple nucleophilic sites are present, regioselectivity can be a challenge. Studies on the difluoromethylation of nucleophiles with varying pKa values have shown that the reaction can be highly chemo- or regioselective for the most acidic and polarizable center. researchgate.net This principle can be applied to achieve selective O-difluoromethylation of a phenol in the presence of other nucleophilic groups.

Functional Group Compatibility: The difluoromethylation of phenols with HCF₂OTf exhibits exceptional functional group tolerance, accommodating ketones, aldehydes, amides, and aryl halides. nih.gov The reaction with halothane is also compatible with variously substituted phenols. nih.govresearchgate.net The compatibility of multi-step sequences depends on the specific reactions employed, but methods have been developed to tolerate a range of functionalities. nih.govresearchgate.net

The table below provides a comparative overview of the different synthetic approaches.

| Synthetic Approach | Efficiency | Regioselectivity | Functional Group Compatibility |

| Aryl Ether Formation (HCF₂OTf) | High (minutes, high yield) nih.gov | High (predetermined by phenol) | Excellent (ketones, aldehydes, amides, halides) nih.gov |

| Aryl Ether Formation (Halothane) | Moderate to good nih.govresearchgate.net | High (predetermined by phenol) | Good (various substituted phenols) nih.govresearchgate.net |

| Multi-step from Aryl Boronic Acid | Good (one-pot, two-step) | High (directed by boronic acid) | Good (ketones, aldehydes, amides) nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Difluoromethyl Anisole

Cross-Coupling Reactions Involving the Aryl Bromide Handle

The carbon-bromine bond in 2-bromo-6-(difluoromethyl)anisole serves as a classical handle for numerous transition-metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in synthetic chemistry. evitachem.comwikipedia.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl bromides like this compound are excellent substrates for these transformations. evitachem.com The presence of the difluoromethyl and methoxy (B1213986) groups can influence the electronic properties of the aromatic ring, thereby affecting reaction kinetics and yields.

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. It is widely used for the synthesis of biaryl compounds. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. evitachem.comwikipedia.orgmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. rsc.org

Buchwald-Hartwig Amination: This process enables the formation of a C-N bond by coupling the aryl bromide with an amine, a crucial transformation in the synthesis of many pharmaceuticals. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OR)₂ | C(sp²)–C(sp²) | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck Reaction | Alkene (R-CH=CH₂) | C(sp²)–C(sp²) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)–N | Pd(0) catalyst, Ligand (e.g., phosphine), Base |

The efficiency of these reactions can be fine-tuned by the choice of palladium catalyst, ligands, base, and solvent. For instance, sterically hindered phosphine (B1218219) ligands are often employed in Buchwald-Hartwig and Suzuki couplings to promote the desired reactivity. chemrxiv.org

Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation)

Copper-mediated couplings, particularly the Ullmann condensation, represent a classic and still relevant method for forming C-O, C-S, and C-N bonds with aryl halides. wikipedia.org While often requiring harsher conditions than their palladium-catalyzed counterparts, these methods can be effective for specific transformations. The reaction of this compound with alcohols, thiols, or amines in the presence of a copper catalyst can yield the corresponding ether, thioether, or amine derivatives. rsc.org

Recent advancements have also highlighted copper's role in mediating the cross-coupling of difluoromethyl groups. nih.govacs.org For example, the combination of CuI, CsF, and TMSCF₂H has been shown to effectively difluoromethylate aryl iodides, suggesting the feasibility of related copper-mediated transformations involving the bromo-anisole substrate. nih.govacs.orgscilit.com The stability of the key CuCF₂H intermediate is a critical factor in these reactions. nih.gov The development of copper-catalyzed difluoroalkylation reactions, often proceeding through a radical mechanism, has expanded the toolkit for creating C-CF₂R bonds. nih.govresearchgate.net

Transition Metal-Free Coupling Pathways

In recent years, there has been growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by cost and sustainability concerns. organic-chemistry.org Several strategies could potentially be applied to this compound.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient, direct substitution of the bromide by a strong nucleophile can occur. While the methoxy group is electron-donating, the combined electron-withdrawing effects of the bromo and difluoromethyl groups might facilitate SNAr reactions under specific conditions with highly activated nucleophiles. nih.gov

Aryne Intermediates: Treatment of the aryl bromide with a very strong base (e.g., sodium amide) can generate a highly reactive aryne intermediate via elimination of HBr. This intermediate can then be trapped by various nucleophiles.

Radical-Mediated Reactions: Certain transition-metal-free couplings proceed via a radical mechanism, such as the SRN1 (substitution, nucleophilic, radical, unimolecular) pathway. acs.org These reactions are initiated by a single-electron transfer (SET) to the aryl halide, which then fragments to an aryl radical that propagates the chain. acs.org

While initially believed to be metal-free, some Suzuki-type reactions were later found to be catalyzed by trace amounts of palladium contamination in the reagents. organic-chemistry.org True transition-metal-free methods often require specific substrates, such as electron-deficient arenes, or photochemical conditions to proceed efficiently. nih.govacs.org

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is not merely an inert substituent; its unique electronic properties and the presence of an acidic C-H bond allow for a range of chemical transformations. cas.cnnih.gov This moiety can act as a lipophilic bioisostere of hydroxyl, thiol, or amino groups and can participate in hydrogen bonding. cas.cnnih.govacs.org

Reactions at the C-H Bond of the Difluoromethyl Moiety

The acidity of the hydrogen atom in the Ar-CF₂H group is enhanced by the adjacent electron-withdrawing fluorine atoms. This allows for its deprotonation by a strong base to generate a difluoromethyl carbanion (Ar-CF₂⁻). acs.orgacs.org This reactive intermediate is central to the functionalization of the difluoromethyl group.

However, the instability of the generated Ar-CF₂⁻ fragment, which can lead to α-fluoride elimination, has been a significant challenge. acs.orgacs.org Recent breakthroughs have shown that the combination of a strong base with a Lewis acid can stabilize the carbanion, allowing it to be trapped by various electrophiles. acs.orgnih.gov For instance, Szymczak and co-workers demonstrated the use of hexamethylborazine as a Lewis acid to capture and stabilize the difluoromethyl anion derived from 3-(difluoromethyl)pyridine. acs.org This strategy opens a pathway for using the CF₂H group as a masked nucleophile. acs.orgnih.gov

Furthermore, the C-H bond can participate in radical reactions. Direct C-H difluoromethylation of heterocycles using radical sources like sodium difluoromethanesulfonate under photoredox catalysis highlights the accessibility of this bond for functionalization. nih.govjlu.edu.cn

Nucleophilic and Electrophilic Functionalizations of the Difluoromethyl Group

The generation of the nucleophilic Ar-CF₂⁻ synthon is the key step for a host of functionalization reactions. acs.org By deprotonating the difluoromethyl group and trapping the resulting anion with an electrophile, a new bond is formed at the difluoromethylene carbon, transforming the terminal CF₂H group into a difluoromethylene linkage (Ar-CF₂-R). acs.orgresearchgate.net

This methodology has been shown to be highly versatile, with the generated nucleophile reacting with a broad array of electrophiles. acs.orgresearchgate.net

| Electrophile Class | Example | Product Linkage | Reference |

|---|---|---|---|

| Imines | Ar-CH=NR | Ar-CF₂-CHR-NHR | acs.org |

| Aldehydes | R-CHO | Ar-CF₂-CH(OH)-R | acs.org |

| Disulfides | RS-SR | Ar-CF₂-SR | acs.org |

| Activated Pyridines | Lewis Acid-activated Pyridine (B92270) | Ar-CF₂-Py | acs.org |

| Silyl (B83357) Chlorides | PhMe₂SiCl | Ar-CF₂-SiMe₂Ph | researchgate.net |

This deprotonative functionalization strategy provides a powerful tool for late-stage modification and the synthesis of molecules with metabolically stable difluoromethylene bridges. acs.orgresearchgate.net

While nucleophilic functionalization via deprotonation is the most explored pathway, the concept of electrophilic functionalization of the difluoromethyl group is less direct. It typically involves the creation of an electrophilic difluoromethylating reagent that can then react with nucleophiles. For example, reagents have been designed to deliver an electrophilic "[PhSO₂CF₂]⁺" synthon for the functionalization of arenes and other nucleophiles. nih.gov

Electrophilic Aromatic Substitution Reactions on the Anisole (B1667542) Ring

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring are governed by the electronic and steric effects of the three substituents: the methoxy (-OCH₃), bromo (-Br), and difluoromethyl (-CF₂H) groups. The methoxy group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring via resonance. Conversely, the bromine atom is a deactivating group but is also ortho-, para-directing. The difluoromethyl group is a moderately deactivating, meta-directing group due to its electron-withdrawing inductive effect.

The interplay of these groups dictates the position of attack for an incoming electrophile. The positions ortho and para to the strongly activating methoxy group are C3, C5, and C6. However, the C6 position is already substituted. The C5 position is para to the methoxy group, and the C3 position is ortho. The bromine at C2 and the difluoromethyl at C6 provide significant steric hindrance around the C3 position. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the activating methoxy group and meta to the deactivating difluoromethyl group.

The general mechanism for EAS involves the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. evitachem.comlumenlearning.com This step is typically the rate-determining step due to the temporary loss of aromaticity. lumenlearning.com In the final step, a proton is eliminated from the sigma complex to restore the aromaticity of the ring, yielding the substituted product. evitachem.comlumenlearning.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. lumenlearning.com

Table 1: Directing Effects of Substituents on the Anisole Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C1 | Activating (Resonance) | Ortho, Para |

| -Br | C2 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions

In this compound, the bromine atom can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. evitachem.com This reaction is facilitated by the presence of the electron-withdrawing difluoromethyl group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The bromine atom serves as the leaving group.

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing difluoromethyl group at the ortho position helps to delocalize and stabilize this negative charge.

Loss of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion.

Common nucleophiles for this type of reaction include amines, thiols, and alkoxides. evitachem.com For example, reactions with amines or thiols can lead to the formation of various aniline (B41778) or thioether derivatives, respectively. evitachem.com Similar substitutions on bromo-substituted pyridine rings have been shown to proceed with alkylamines under conditions of high heat and pressure, demonstrating the feasibility of displacing a bromine atom with an amine nucleophile on an aromatic system. georgiasouthern.edugeorgiasouthern.edu

Radical Reactions and Mechanistic Considerations

Aryl Radical Generation and Reactivity

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 2-(difluoromethyl)-6-methoxyphenyl radical. This transformation is a key step in many modern synthetic methodologies. The generation of aryl radicals from aryl halides has seen a renaissance with the development of novel redox systems, particularly those induced by light (photoredox catalysis). nih.gov

Methods for generating this aryl radical include:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can engage in a single electron transfer (SET) with the aryl bromide. This process can either be reductive or oxidative, depending on the catalyst and conditions, ultimately leading to the cleavage of the C-Br bond and formation of the aryl radical. nih.gov

Transition Metal Catalysis: Metals like palladium can facilitate the formation of aryl radicals. For instance, the addition of an aryl radical to a Pd(II) complex can generate a Pd(III) species, which is a key intermediate in certain cross-coupling reactions. nih.gov

Electrochemical Methods: Electrochemical oxidation or reduction can also be used to generate aryl radicals from precursors like aryl halides or organoboron compounds. nih.gov

Once generated, the 2-(difluoromethyl)-6-methoxyphenyl radical is a highly reactive intermediate that can participate in a variety of transformations, including C-C bond formation through addition to alkenes or arenes, and functional group interconversions. nih.gov

Difluoromethyl Radical Involvement in Reaction Pathways

While the difluoromethyl group on the anisole ring is generally stable, difluoromethyl radicals (•CF₂H) are important reactive intermediates in their own right and are often used to introduce the CF₂H moiety into molecules. sioc.ac.cnnih.gov The difluoromethyl radical is considered to be nucleophilic in character. nih.gov

The generation of difluoromethyl radicals for synthetic purposes typically involves dedicated reagents, such as:

Sodium Difluoromethanesulfinate (NaSO₂CF₂H): This salt can be oxidized to generate the •CF₂H radical, which can then add to unactivated alkenes in a three-component reaction, for example, with diazonium salts. nih.gov

Difluoroacetic Anhydride: In the presence of a photocatalyst, this reagent can serve as a source for the •CF₂H radical. nih.gov

Sulfoximine-based Reagents: Certain sulfoximine (B86345) derivatives can release difluoromethyl radicals under photocatalytic conditions. sioc.ac.cn

The reactivity of difluoroalkyl radicals is influenced by their electronic properties. For instance, the nucleophilic •CF₂H radical may not react efficiently with electron-rich aromatic substrates. nih.gov In contrast, related electrophilic radicals like the chlorodifluoromethyl radical (•CF₂Cl) can effectively react with electron-rich arenes. nih.gov

Metalation and Directed ortho-Metalation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium. wikipedia.orgharvard.edu The DMG, which contains a heteroatom, coordinates to the lithium base, delivering it to a proximate ortho-proton and increasing its kinetic acidity. organic-chemistry.org

In this compound, the methoxy group (-OCH₃) can act as a DMG. wikipedia.orgharvard.edu The hierarchy of directing ability places the -OCH₃ group as a moderately powerful DMG. organic-chemistry.org It would direct lithiation to one of its ortho positions, C2 or C6. Since both positions are already substituted, deprotonation at a different site would be considered. However, a competing and often faster reaction is lithium-halogen exchange, where the organolithium reagent reacts with the bromine atom to replace it with lithium.

Therefore, treating this compound with an alkyllithium reagent would likely lead to two main competing pathways:

Lithium-Halogen Exchange: The organolithium reagent would preferentially react with the bromine atom at the C2 position to form 2-lithio-6-(difluoromethyl)anisole. This is often a very fast process at low temperatures.

Directed ortho-Metalation (DoM): If lithium-halogen exchange is slow or suppressed, the -OCH₃ group could direct deprotonation. The most acidic proton ortho to the methoxy would be targeted, but since these positions are blocked, deprotonation at the C5 position (meta to the methoxy) could occur, though this is less favored than a true ortho-deprotonation.

The resulting aryllithium intermediate, whether formed via halogen exchange or DoM, is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl halides) to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

Table 2: Relative Directing Power of Common Directed Metalation Groups (DMGs)

| Relative Power | DMG Functional Group |

|---|---|

| Strong | -OCONR₂, -CONR₂ |

| Moderate | -OCH₃, -NR₂ |

| Weak | -F, -Cl |

Adapted from Snieckus, V. Chem. Rev. 1990, 90 (6), 879–933 and other sources. organic-chemistry.orgharvard.edunih.gov

Derivatization Strategies for 2 Bromo 6 Difluoromethyl Anisole

Functional Group Interconversions of the Aryl Bromide

The aryl bromide moiety is a cornerstone for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, effectively replacing the bromine atom with a wide array of functional groups.

Key interconversion strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, introducing alkyl, alkenyl, or (hetero)aryl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to synthesize arylamine derivatives.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to yield arylalkynes.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

Lithiation-Electrophile Quench: Treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures generates an aryllithium intermediate. This highly reactive species can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones, disulfides) to introduce a range of functionalities. The lithiation-borylation sequence is one such example, where the aryllithium reacts with a boronic ester nih.gov.

Table 1: Potential Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-R |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl-NR₂ |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-C≡C-R |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-alkene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-R |

Chemical Modifications and Reactions at the Difluoromethyl Center

The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.gov Its unique properties, including the acidity of the C-H bond and its ability to act as a hydrogen bond donor, make it a key site for modification. researchgate.net

Reactions at the difluoromethyl center can be challenging but offer unique synthetic pathways. The difluoromethyl radical (•CF₂H) is generally considered to be nucleophilic. nih.gov However, its reactivity can be modulated. For instance, attaching an electron-withdrawing group to the difluoromethyl moiety can enhance its electrophilicity. nih.gov While methods for trifluoromethylation are well-established, corresponding difluoromethylation reactions are often more complex. nih.gov The stability of the CF₂H group is also context-dependent; in certain heterocyclic systems like α-difluoromethyl pyrroles, the C-F bonds can become labile under hydrolytic conditions. rsc.org

Potential modifications could involve:

C-H Functionalization: Direct functionalization of the acidic proton of the CF₂H group.

Radical Reactions: Generation of a difluoromethyl radical for addition to unsaturated systems.

Conversion to Other Groups: Although challenging, transformation of the CF₂H group into other functionalities like a carbonyl or carboxyl group under specific oxidative conditions.

Regioselective Functionalization of the Aromatic Ring

Introducing additional substituents onto the aromatic ring of 2-bromo-6-(difluoromethyl)anisole requires careful consideration of the directing effects of the existing groups. The outcome of electrophilic aromatic substitution or directed C-H activation is governed by the interplay of electronic and steric factors.

Directing Effects:

Methoxy (B1213986) (-OCH₃): Strongly activating, ortho, para-director.

Bromo (-Br): Deactivating, ortho, para-director.

Difluoromethyl (-CF₂H): Strongly deactivating, meta-director.

The positions C3, C4, and C5 are available for substitution. The powerful ortho, para-directing influence of the methoxy group at C1 would strongly favor substitution at the ortho-position (C6, blocked), and the para-position (C4). The bromo group at C2 also directs to its ortho (C3) and para (C6, blocked) positions. The deactivating, meta-directing CF₂H group at C6 directs towards C2 (blocked) and C4.

Given these combined effects, the C4 position is the most electronically favored site for electrophilic substitution, as it is para to the strongly activating methoxy group and meta to the deactivating difluoromethyl group. The C3 and C5 positions are sterically more accessible but less electronically activated. Modern methods involving directed C-H functionalization could potentially override these innate preferences by using a directing group to guide a catalyst to a specific C-H bond. nih.govmdpi.com

Synthesis of Polyfunctionalized Derivatives

The synthesis of derivatives with multiple functional groups can be achieved through sequential application of the strategies outlined above. A divergent synthetic approach allows for the creation of a library of compounds from a single, versatile intermediate. dongguk.edu

A hypothetical synthetic sequence could be:

Step 1 (Cross-Coupling): Perform a Suzuki coupling at the C2 position to replace the bromine with an aryl group.

Step 2 (C-H Functionalization): Introduce a nitro group via electrophilic nitration, which would likely add at the C4 position.

Step 3 (Demethylation): Cleave the methyl ether to reveal a phenol (B47542) using reagents like boron tribromide or through modern photoredox catalysis methods. acs.org

This three-step sequence would transform the starting material into a complex, polyfunctionalized derivative, for example, 2-Aryl-4-nitro-6-(difluoromethyl)phenol. Such multi-step syntheses are common in the development of complex molecules like pharmaceutical agents. nih.govmdpi.com

Stereoselective Derivatization Approaches

The parent molecule, this compound, is achiral. Introducing stereoselectivity into its derivatives requires creating a chiral center or an axis of chirality in a controlled manner.

Potential strategies include:

Atropisomerism: If a bulky substituent is introduced at the C2 position via a cross-coupling reaction, rotation around the newly formed aryl-aryl single bond could be sufficiently hindered to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). The synthesis of such atropisomers would require an asymmetric catalytic method or chiral resolution.

Asymmetric Catalysis: A subsequent reaction on a derivative could be performed using a chiral catalyst. For example, if the aryl group introduced at C2 contained a prochiral ketone, it could be asymmetrically reduced to a chiral alcohol.

Derivatization of a Prochiral Center: Modification of the molecule to create a prochiral center, followed by a stereoselective reaction. For instance, if the anisole (B1667542) is converted to a derivative suitable for asymmetric ortho-lithiation, subsequent reaction with an electrophile could proceed stereoselectively.

While direct examples for this compound are not documented in the provided results, the synthesis of chiral drugs like fluconazole (B54011) analogs often involves the stereocontrolled opening of epoxides or other asymmetric transformations to build the desired stereocenters. mdpi.com These established principles could be applied to complex derivatives of the title compound.

2 Bromo 6 Difluoromethyl Anisole As a Building Block in Complex Chemical Syntheses

Construction of Fluorinated Aromatic and Heterocyclic Systems

2-Bromo-6-(difluoromethyl)anisole serves as a foundational component in the synthesis of more complex fluorinated aromatic and heterocyclic scaffolds. The difluoromethyl group imparts unique electronic properties and can influence the biological activity of the final compound, while the aromatic ring provides a rigid core for further functionalization.

A notable application of difluoromethyl-containing precursors is in the synthesis of 6-(difluoromethyl)phenanthridines. Phenanthridines are a class of nitrogen-containing heterocyclic compounds found in various biologically active natural products known for their potential anticancer and antitumor properties.

Recent research has demonstrated the synthesis of 6-(difluoromethyl)phenanthridines via a visible-light-mediated photocatalytic process. researchgate.net This method involves the reaction of 2-isocyanobiphenyls with a difluoromethyl source. The reaction proceeds through a tandem radical addition, cyclization, and oxidation sequence to yield the desired phenanthridine product. researchgate.net This approach highlights a sophisticated strategy where precursors containing the difluoromethyl moiety are used to construct complex, multi-ring systems that are of significant interest in drug discovery. researchgate.net

| Reaction | Reactants | Catalyst/Conditions | Product | Significance |

| Difluoromethylation of Biphenyl Isonitriles | 2-Isocyanobiphenyls, Fluoroalkyl Sulfonyl Chloride | fac-Ir(ppy)3, Visible Light (Blue LEDs), Wet Dioxane | 6-(Difluoromethyl)phenanthridines | Provides a pathway to complex, biologically relevant heterocyclic systems under mild photoredox conditions. researchgate.net |

Precursor to Biaryl and Polyaromatic Compounds

The bromine atom in this compound is a key functional handle for carbon-carbon bond formation, making the compound an excellent precursor for biaryl and polyaromatic structures. These structural motifs are prevalent in pharmaceuticals, organic electronics, and advanced materials. nih.gov

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for constructing biaryl systems. nih.gov In this context, the aryl bromide of this compound can be efficiently coupled with a variety of arylboronic acids or esters. nih.govorganic-chemistry.org This reaction facilitates the creation of a new carbon-carbon bond between two aromatic rings, yielding complex biaryl structures that retain the valuable difluoromethyl group. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituted aromatic rings, providing access to a diverse array of polyaromatic compounds. nih.govnih.gov The mild reaction conditions and tolerance of various functional groups make this a preferred method in organic synthesis. nih.govnih.gov

| Reaction Type | Electrophile | Nucleophile | Catalyst (Typical) | Product Class |

| Suzuki-Miyaura Coupling | This compound | Arylboronic Acid / Ester | Palladium complex (e.g., Pd(PPh3)4, Pd(OH)2) | Substituted Biaryls |

| Heck Coupling | This compound | Alkene | Palladium complex | Arylated Alkenes |

| Sonogashira Coupling | This compound | Terminal Alkyne | Palladium complex, Copper(I) salt | Aryl Alkynes |

| Buchwald-Hartwig Amination | This compound | Amine | Palladium complex | Aryl Amines |

Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The unique physicochemical properties conferred by the difluoromethyl group make it a highly desirable feature in modern pharmaceuticals and agrochemicals. Agrochemical intermediates form the foundation of products designed to enhance crop protection and performance. framochem.com The incorporation of fluorinated moieties, such as the difluoromethyl group, is a common strategy to improve the efficacy and metabolic profile of active ingredients. ccspublishing.org.cn

This compound functions as a crucial building block for introducing this valuable group into larger, more complex molecules. For instance, in agrochemical research, compounds containing difluoromethylated pyrazole or pyridine (B92270) rings have shown significant activity. ccspublishing.org.cn The synthesis of such compounds often relies on intermediates that can be elaborated through cross-coupling or nucleophilic substitution reactions. The utility of halogenated aromatic compounds as versatile intermediates is well-established in drug discovery for building complex molecular architectures. nbinno.com By analogy, this compound provides a dual functionality: the difluoromethyl group to enhance biological properties and the bromo group as a reactive site for constructing the final molecular target.

Enabling Synthesis of Chiral Molecules and Enantiomerically Enriched Compounds

Chirality is a critical aspect of pharmaceutical design, as different enantiomers of a drug can have vastly different biological activities. The synthesis of single-enantiomer compounds is therefore a major focus of modern organic chemistry. While this compound is an achiral molecule, it serves as an essential precursor for building molecules that contain stereocenters.

The compound acts as a carrier for the difluoromethyl group, which can be incorporated into a larger molecular framework. Subsequent or concurrent synthetic steps can then introduce chirality. For example, asymmetric reactions catalyzed by chiral transition metal complexes can be used to form stereocenters adjacent to the difluoromethyl-bearing aromatic ring. The development of methods for the asymmetric construction of carbon stereocenters containing a difluoromethyl group is an active area of research, highlighting the importance of having access to versatile building blocks like this compound to enable these complex syntheses.

Applications in Chemical Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules for biological screening. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore a broad region of chemical space efficiently. cam.ac.ukmdpi.com This approach is critical for identifying novel molecular probes and drug leads. nih.govbroadinstitute.org

Building blocks with multiple, orthogonally reactive functional groups are highly prized in DOS. This compound is an excellent example of such a scaffold. It offers several points for diversification:

Appendage Diversity via Cross-Coupling: The bromine atom can be subjected to a wide array of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.), allowing for the attachment of numerous different chemical fragments. cam.ac.uk

Ring Functionalization: The aromatic ring can undergo electrophilic or nucleophilic aromatic substitution reactions to introduce additional diversity.

Modification of the Anisole (B1667542) Group: The methoxy (B1213986) group can potentially be cleaved to a phenol (B47542), which opens up another site for derivatization.

By systematically varying the reaction partners and conditions at these different sites, a single starting material like this compound can give rise to a large and structurally diverse chemical library, significantly enhancing the potential for discovering new biologically active compounds. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Difluoromethyl Anisole

Elucidation of Reaction Intermediates and Transition States

The identification and characterization of fleeting intermediates and the transition states that connect them are central to understanding any reaction mechanism. In the context of reactions involving 2-bromo-6-(difluoromethyl)anisole, the focus often lies on the generation and fate of radical species and the pathways of common transformations like cross-coupling and substitution reactions.

Reactions involving the difluoromethyl group can often proceed through radical pathways, particularly under photocatalytic or high-temperature conditions. mdpi.com The generation of the difluoromethyl radical (•CF₂H) is a key step in many difluoromethylation reactions. mdpi.com While direct detection of these highly reactive species is challenging, their presence is often inferred through trapping experiments. For instance, the introduction of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can suppress the reaction, indicating a radical mechanism. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. nih.govunibo.itnih.govmdpi.com By placing a sample in a magnetic field and irradiating it with microwaves, an EPR spectrum can be obtained that provides information about the electronic structure and environment of unpaired electrons. unibo.it In the context of reactions with this compound, EPR could potentially be used to identify both the difluoromethyl radical and the corresponding aryl radical formed upon cleavage of the C-Br bond. Analysis of the hyperfine coupling constants in the EPR spectrum can confirm the identity of the radical and provide insights into its geometry and electron distribution. researchgate.net

Similarly, the homolytic cleavage of the carbon-bromine bond in this compound can generate an aryl radical. The reactivity of such aryl radicals is a key determinant in subsequent bond-forming steps.

| Radical Species | Method of Generation (Hypothetical) | Detection/Characterization Technique |

| Difluoromethyl Radical (•CF₂H) | Photocatalytic activation of a suitable precursor | Radical trapping experiments (e.g., with TEMPO), EPR Spectroscopy |

| 2-Anisyl-3-(difluoromethyl) Radical | Homolytic cleavage of the C-Br bond | EPR Spectroscopy, Trapping with radical probes |

In the absence of direct experimental observation of intermediates, spectroscopic techniques and computational chemistry play a crucial role in mapping out reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl bromides, intermediates such as oxidative addition complexes and transmetalation species can sometimes be observed using NMR spectroscopy. researchgate.netnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. nih.govresearchgate.netdntb.gov.uaresearchgate.net These methods can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction pathway. nih.gov For reactions of this compound, DFT calculations could be employed to:

Model the oxidative addition of the C-Br bond to a palladium(0) catalyst.

Investigate the energetics of difluoromethyl radical addition to aromatic systems. mdpi.com

Determine the structures of transition states for key elementary steps. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species. This information is vital for deducing the rate-determining step of a reaction and for optimizing reaction conditions.

For a palladium-catalyzed cross-coupling reaction involving this compound, the reaction rate could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of the starting material or the appearance of the product over time. By systematically varying the concentrations of the aryl bromide, the coupling partner, the palladium catalyst, the ligand, and the base, a rate law can be determined. For example, if the reaction is found to be first order in the palladium catalyst and the aryl bromide, but zero order in the coupling partner, it would suggest that the oxidative addition of the C-Br bond to the palladium center is the rate-determining step. uwindsor.ca Such kinetic insights have been crucial in understanding and improving sterically hindered Suzuki-Miyaura couplings. rsc.orgresearchgate.net

Thermodynamic Considerations in Reaction Pathways and Equilibria

In the context of palladium-catalyzed reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step. The thermodynamics of this process are influenced by the electronic properties of the aryl bromide. chemrxiv.orgchemrxiv.org The electron-withdrawing nature of the difluoromethyl group in this compound would likely make the aryl ring more electron-deficient, which could influence the thermodynamics of oxidative addition. Computational studies can provide valuable estimates of the thermodynamic parameters for such steps. rsc.org

Stereochemical Outcome Analysis and Mechanism Elucidation

While this compound itself is achiral, reactions at a prochiral center or the introduction of a new stereocenter can provide significant mechanistic information. For instance, if a reaction involving this molecule leads to the formation of a chiral product, the stereoselectivity of the reaction can offer clues about the geometry of the transition state and the mechanism of bond formation.

In reactions where new stereocenters are formed, the analysis of the product's stereochemistry (e.g., enantiomeric excess or diastereomeric ratio) can help to distinguish between different possible mechanistic pathways. For example, a reaction that proceeds with high stereoselectivity might suggest a highly organized transition state, often involving a catalyst that controls the approach of the reactants.

Influence of Catalyst, Solvent, and Additives on Reaction Mechanisms

The choice of catalyst, solvent, and additives can have a profound impact on the reaction mechanism and, consequently, the outcome of the reaction.

Catalyst and Ligands: In palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand coordinated to the palladium center is critical. researchgate.netnih.govrsc.org The steric bulk and electronic properties of the ligand influence the rate of oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net For a sterically hindered substrate like this compound, bulky and electron-rich ligands are often required to promote efficient catalysis. organic-chemistry.org

Solvent: The polarity and coordinating ability of the solvent can affect the rates of individual steps in a catalytic cycle. illinois.edunih.gov For example, polar aprotic solvents like DMF or THF are commonly used in cross-coupling reactions as they can help to dissolve the reactants and stabilize charged intermediates.

Additives: Additives such as bases in Suzuki couplings or salts in Negishi couplings play a crucial role in the catalytic cycle. organic-chemistry.org The base in a Suzuki reaction is required to activate the organoboron reagent for transmetalation. organic-chemistry.org The choice of base can influence the reaction rate and the lifetime of the catalyst.

The following table summarizes the potential influence of various reaction parameters on the mechanistic pathways of reactions involving this compound.

| Parameter | Influence on Mechanism | Example |

| Catalyst/Ligand | Affects rates of oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net | Bulky phosphine ligands can facilitate reductive elimination from sterically hindered complexes. organic-chemistry.org |

| Solvent | Can stabilize charged intermediates and influence reaction rates. illinois.edunih.gov | Polar aprotic solvents like THF or dioxane are often used in cross-coupling reactions. |

| Additives | Can be essential for specific steps in a catalytic cycle. | A base is required for the transmetalation step in Suzuki-Miyaura coupling. organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Bromo-6-(difluoromethyl)anisole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the proton of the difluoromethyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The methoxy group protons would be observed as a sharp singlet around 3.9 ppm. The proton of the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would be expected to display eight distinct signals. The carbon of the difluoromethyl group would likely appear as a triplet due to one-bond coupling with the fluorine atoms. The aromatic carbons would show a range of chemical shifts influenced by the bromo, methoxy, and difluoromethyl substituents. For instance, in the related compound 2-bromoanisole, the carbon bearing the bromine atom (C-2) resonates around 112.5 ppm, while the methoxy-bearing carbon (C-1) is found at approximately 157.1 ppm. bldpharm.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the single proton of that group. The chemical shift would be indicative of the electronic environment of the difluoromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.8 (m) | - |

| -OCH₃ | ~3.9 (s) | ~56.0 |

| -CHF₂ | Triplet | Triplet |

| Aromatic-C | - | 110 - 160 |

Note: These are predicted values based on the analysis of similar compounds. 'm' denotes a multiplet, and 's' denotes a singlet.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons, helping to assign the signals of the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton of the difluoromethyl group to its carbon and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the methoxy protons and the difluoromethyl proton to the aromatic carbons.

Dynamic NMR spectroscopy can be employed to study the conformational dynamics of this compound, particularly the rotation around the C-O bond of the methoxy group and the C-C bond of the difluoromethyl group. By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these rotational processes. Such studies on related fluorinated anisoles have provided insights into the conformational preferences and rotational barriers influenced by fluorine substitution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively).

C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).

C-O stretching of the anisole (B1667542) group (around 1250 cm⁻¹ and 1050 cm⁻¹).

C-F stretching of the difluoromethyl group (in the region of 1100-1000 cm⁻¹).

C-Br stretching (typically in the fingerprint region below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information, particularly for the non-polar bonds and the aromatic ring system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Anisole) | 1250 and 1050 |

| C-F Stretch (CHF₂) | 1100 - 1000 |

| C-Br Stretch | < 700 |

Note: These are expected ranges and the exact positions can vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₇BrF₂O), the expected monoisotopic mass would be approximately 235.9645 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light—and the extent of conjugation.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The substituents—a bromine atom, a difluoromethyl group, and a methoxy group—all influence the electronic environment of the benzene ring and, consequently, its UV-Vis absorption spectrum. The methoxy group (-OCH₃) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, the methoxy group tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).

Conversely, the bromine atom and the difluoromethyl group (-CHF₂) are electron-withdrawing groups. Their presence is expected to influence the energy of the molecular orbitals involved in the electronic transitions, namely the π and π* orbitals of the benzene ring and the non-bonding (n) orbitals of the oxygen and bromine atoms. The key electronic transitions anticipated for this molecule are π → π* and n → π* transitions.

Detailed research into the UV-Vis spectroscopic properties of closely related compounds, such as other halogenated anisoles, provides a comparative basis for understanding the electronic behavior of this compound. For instance, studies on brominated and fluorinated phenols and anisoles consistently show characteristic absorption bands in the UV region, typically between 200 and 300 nm, which are assigned to the π → π* transitions of the aromatic system. The exact position and intensity of these bands are sensitive to the nature and position of the substituents.

While specific experimental UV-Vis absorption data for this compound is not widely available in published literature, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of such molecules. These computational studies can provide valuable insights into the electronic transitions, including the energies of the transitions (which correlate with the absorption wavelengths) and their oscillator strengths (which relate to the intensity of the absorption).

Based on the analysis of its structural components, the UV-Vis spectrum of this compound is predicted to exhibit characteristic absorptions corresponding to the electronic transitions within the substituted aromatic ring. The interplay of the electron-donating methoxy group and the electron-withdrawing bromo and difluoromethyl groups will determine the precise energy and intensity of these transitions.

Computational and Theoretical Studies of 2 Bromo 6 Difluoromethyl Anisole and Its Reactions

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Quantum chemical methods, such as Hartree-Fock (HF) or more advanced post-HF methods, are employed for this purpose. researchgate.net For a molecule with the complexity of 2-Bromo-6-(difluoromethyl)anisole, these calculations would precisely determine bond lengths, bond angles, and dihedral angles. For example, a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) used both HF and DFT methods to calculate its optimized geometrical parameters. researchgate.net Similar calculations would reveal the spatial relationship between the bulky bromine atom, the difluoromethyl group, and the methoxy (B1213986) group, and how these substituents influence the geometry of the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table illustrates the type of data that would be generated from a geometry optimization. The values are for illustrative purposes only and are based on general knowledge of similar structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Value | ||

| C-O | Value | ||

| O-CH3 | Value | ||

| C-CF2H | Value | ||

| C-C-Br | Value | ||

| C-C-O | Value | ||

| C-O-C | Value | ||

| Br-C-C-O | |||

| C-C-O-C |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. longdom.org It is used to determine the electronic structure, from which a wide range of properties can be derived. researchgate.net

The presence of the methoxy (-OCH₃) and difluoromethyl (-CHF₂) groups, both of which can rotate, means that this compound can exist in several different conformations. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angles of these groups. This generates a potential energy surface (PES), which identifies the most stable conformer(s) and the energy barriers to rotation between them. Such analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

DFT calculations provide fundamental insights into the electronic properties of a molecule.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. acs.org Studies on other substituted aromatics have shown that such analysis can explain charge transfer within the molecule. acs.org